molecular formula C21H24N4O B2987676 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine CAS No. 896803-64-8

4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine

Cat. No.: B2987676
CAS No.: 896803-64-8
M. Wt: 348.45
InChI Key: LYYVZBFRIMYVES-UHFFFAOYSA-N
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Description

4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine is a heterocyclic compound featuring a pyrazolo[5,1-b]quinazoline core fused with a morpholine moiety at position 9. The pyrazoloquinazoline scaffold is characterized by a bicyclic structure combining pyrazole and quinazoline rings, which are known for their pharmacological relevance in drug discovery, particularly as kinase inhibitors or antimicrobial agents . The morpholine substituent at position 9 enhances solubility and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetic properties .

Properties

IUPAC Name

4-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-19(16-7-3-2-4-8-16)20-22-18-10-6-5-9-17(18)21(25(20)23-15)24-11-13-26-14-12-24/h2-4,7-8H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYVZBFRIMYVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine is part of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4C_{24}H_{24}N_{4}. Its structure includes a morpholine ring and a pyrazoloquinazoline core, which are known for their pharmacological significance. The compound's unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds with a similar structure have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHepG231.85
Compound BMCF-727.04
Compound CHepG218.79
Compound DMCF-713.46

The data indicates that modifications in the chemical structure can significantly enhance anticancer activity against various cell lines such as HepG2 and MCF-7, which are commonly used models for liver and breast cancer research respectively .

The mechanism of action for compounds like This compound typically involves binding to specific enzymes or receptors. For instance:

  • Inhibition of Tyrosine Kinase Receptors : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which are overexpressed in many cancers.
  • Interaction with DHFR : As mentioned earlier, by inhibiting DHFR, these compounds can interfere with nucleotide synthesis necessary for cell division.

Case Studies

Recent research has demonstrated the effectiveness of similar compounds in preclinical settings:

  • Study on Quinazoline Derivatives : A study evaluated a series of quinazoline derivatives and their cytotoxic effects on various cancer cell lines. The results indicated significant growth inhibition correlated with structural modifications .
  • Molecular Docking Studies : Advanced molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results showed promising interactions with key enzymes involved in tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[5,1-b]quinazoline scaffold exhibits structural diversity depending on substituents at positions 2, 3, and 9. Below is a detailed comparison of key analogs, focusing on structural variations, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison of Pyrazolo[5,1-b]quinazoline Derivatives

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Properties / Activities Reference
Target Compound : 4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)morpholine 2-Me, 3-Ph, 9-Morpholine ~325.4 (estimated) Enhanced solubility due to morpholine; potential kinase modulation inferred from scaffold
Y021-5931 (2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one) 2-Me, 3-Ph, 9-Ketone 279.34 Lower solubility vs. morpholine analog; no reported bioactivity
N-(4-Chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine 2-Me, 3-Ph, 9-NH(4-Cl-Ph) ~368.9 (estimated) Chlorophenyl group may enhance lipophilicity; untested for bioactivity
4-{6,6-Dimethyl-3-[(4-methylphenyl)carbamoyl]-8-oxo-...-yl}benzoic acid 9-Benzoic acid, 3-Carbamoyl ~505.5 (estimated) Carboxylic acid improves water solubility; potential for ionic interactions in binding
3-Bromo-9-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline 3-Br, 9-OMe 282.14 Bromine enhances electrophilicity; methoxy group may affect metabolic stability
9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylic acid 9-CF3, 2-COOH ~325.3 (estimated) Trifluoromethyl and COOH groups enhance binding affinity and solubility
2-Methyl-3-(aryldiazenyl)pyrazolo[5,1-b]quinazolin-9(3H)-ones 2-Me, 3-Diazenyl, 9-Ketone Varies (e.g., ~280–320) Demonstrated antimicrobial activity against E. coli and A. niger

Key Observations :

Position 9 Modifications :

  • The morpholine group in the target compound likely improves aqueous solubility compared to ketone (Y021-5931) or aryl amine (N-(4-chlorophenyl) analog) derivatives .
  • Carboxylic acid (e.g., ) and trifluoromethyl groups () introduce polar or electron-withdrawing effects, which may enhance target binding or metabolic stability .

Biological Activity: Derivatives with diazenyl substituents () exhibit notable antimicrobial activity, suggesting the pyrazoloquinazoline scaffold’s versatility in drug design .

Synthetic Accessibility :

  • Analogs like Y021-5931 and N-(4-chlorophenyl) derivatives are synthesized via diazonium salt coupling or cyclocondensation, indicating scalable routes for the target compound .

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